molecular formula C18H22N2O4 B2424135 tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-1-carboxylate CAS No. 1190890-10-8

tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-1-carboxylate

Cat. No.: B2424135
CAS No.: 1190890-10-8
M. Wt: 330.384
InChI Key: KSWRGWOOMAMAEF-UHFFFAOYSA-N
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Description

tert-Butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester and an isoindoline-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the isoindoline-1,3-dione moiety, followed by its coupling with a piperidine derivative. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the coupling reaction.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form more complex derivatives.

    Reduction: Reduction reactions can modify the isoindoline-1,3-dione moiety, potentially leading to the formation of different functional groups.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more oxidized derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development, especially in the areas of cancer research and neuropharmacology.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism by which tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-1-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its isoindoline-1,3-dione moiety. This interaction can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate

Comparison: Compared to similar compounds, tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-1-carboxylate is unique due to its combination of a piperidine ring and an isoindoline-1,3-dione moiety. This structure provides distinct reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl 3-(1,3-dioxoisoindol-2-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-18(2,3)24-17(23)19-10-6-7-12(11-19)20-15(21)13-8-4-5-9-14(13)16(20)22/h4-5,8-9,12H,6-7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWRGWOOMAMAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-Butyl 3-hydroxypiperidine-1-carboxylate (4.38 g) (21.76 mmol), phthalimide (4.82 g, 32.76 mmol), and triphenylphosphine (8.62 g, 32.86 mmol) were added to tetrahydrofuran (60 ml), 40% diethyl azodicarboxylate-toluene solution (15 ml) was slowly added at room temperature with stirring, and the mixture was stirred at the same temperature overnight. The reaction mixture was concentrated under reduced pressure, diluted with diethyl ether, and the precipitated colorless solid was filtered off. The mother liquor was concentrated under reduced pressure and the obtained oil was purified by silica gel column chromatography (ethyl acetate-hexane) to give the title compound (2.04 g, yield 28%) as a colorless solid.
Quantity
4.38 g
Type
reactant
Reaction Step One
Quantity
4.82 g
Type
reactant
Reaction Step One
Quantity
8.62 g
Type
reactant
Reaction Step One
Name
diethyl azodicarboxylate toluene
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
28%

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